(2-Hydroxyphenyl)acetonitrile
Overview
Description
“(2-Hydroxyphenyl)acetonitrile” is a chemical compound with the molecular formula C8H7NO . It is involved in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of “(2-Hydroxyphenyl)acetonitrile” involves several steps. One method involves the biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid by marine fungi . Another method involves the preparation of the ligand from 2-hydroxy benzaldehyde and 4-aminodiphenyl amine in the presence of KCN and acidic medium .Molecular Structure Analysis
The molecular structure of “(2-Hydroxyphenyl)acetonitrile” is determined by its molecular formula, C8H7NO . The exact structure can be determined using various analytical techniques .Chemical Reactions Analysis
“(2-Hydroxyphenyl)acetonitrile” undergoes various chemical reactions. For instance, marine fungi can catalyze its biotransformation to 2-hydroxyphenylacetic acid . The nitrile group is first hydrolyzed, and then the aromatic ring is hydroxylated .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Hydroxyphenyl)acetonitrile” can be determined using various analytical techniques . Its molecular weight is 133.15 g/mol .Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
- Results : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
N-Acetylation of Amines
- Field : Organic Chemistry
- Application : A continuous-flow acetylation reaction was developed, applying cheap and safe reagent, acetonitrile as acetylation agent and alumina as catalyst . The method developed utilizes milder reagent than those used conventionally . The reaction was tested on various aromatic and aliphatic amines with good conversion .
- Methods : The reaction uses acetonitrile as an acetylation agent and alumina as a catalyst . The reaction was tested on various aromatic and aliphatic amines .
- Results : The catalyst showed excellent reusability and a scale-up was also carried out . Furthermore, a drug substance (paracetamol) was also synthesized with good conversion and yield .
Cyanomethylation
- Field : Organic Chemistry
- Application : Acetonitrile can be used in cyanomethylation reactions . This involves the addition of a cyanomethyl group (-CH2CN) to a molecule .
- Methods : Using trisaminocyclopropenium C7 as a catalyst, acetonitrile was used to attack the benzyl C-H bond of 75, giving corresponding acetamide 76 following irradiation with a compact fluorescent light (CFL) and a 2.2 V current .
- Results : The yields of the desired products range from 36–88% .
Tautomerization Study
- Field : Physical Chemistry
- Application : Tautomerization of 2-(2-hydroxyphenyl)-1-azaazulene (2OHPhAZ) in the gas phase and ethanol has been studied using B3LYP, M06-2X, and ωB97XD density functional theory (DFT) with different basis sets .
- Methods : For more accurate data, energies were refined at CCSD(T)/6-311++G(2d,2p) in the gas phase . Nuclear magnetic resonance (NMR), aromaticity, Fukui functions, acidity, and basicity were also calculated and compared with experimental data .
- Results : The results reveal that the enol form (2OHPhAZ) is thermodynamically and kinetically stable relative to the keto tautomer (2OPhAZ) and different rotamers (2OHPhAZ−R1:R3) in the gas phase and ethanol .
Electrochemical Reactions
- Field : Electrochemistry
- Application : Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
- Methods : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
- Results : Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
ESIPT Fluorophores
- Field : Photophysics
- Application : In this study, a comprehensive photophysical investigation of ESIPT-reactive benzazole derivatives in both solution and the solid state was presented . These derivatives incorporate different chalcogen atoms (O, S, and Se) into their structures, and the study explored how these variations impact their electronic properties in both ground and excited states .
- Methods : Changes in the UV-Vis absorption and fluorescence emission spectra were analyzed and correlated with the chalcogen atom and solvent polarity . Theoretical calculations provided a deeper understanding of the molecular dynamics, electronic structures, and photophysical properties of these compounds .
- Results : The integration of experimental and computational data offers a detailed view of the structural and electronic factors governing the photophysical behavior of benzazole derivatives .
Safety And Hazards
properties
IUPAC Name |
2-(2-hydroxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWRBGOAZXDIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441963 | |
Record name | (2-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)acetonitrile | |
CAS RN |
14714-50-2 | |
Record name | (2-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.